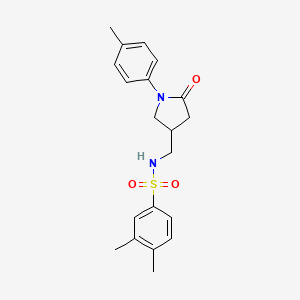
3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, with the CAS number 954608-92-5, is a complex organic compound belonging to the sulfonamide class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H24N2O3S, with a molecular weight of 372.5 g/mol. The structure includes a pyrrolidine ring and a benzenesulfonamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 954608-92-5 |
Antibacterial Activity
Research indicates that compounds containing the pyrrolidine structure exhibit significant antibacterial properties. The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to a decrease in folic acid production, ultimately hindering bacterial growth and replication .
In vitro studies have demonstrated that derivatives of pyrrolidine can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting that this compound may possess antifungal activity. Preliminary studies indicate that certain pyrrolidine derivatives can inhibit fungal growth, although specific data on this compound's antifungal effects remains limited .
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition:
- Inhibition of Dihydropteroate Synthase : This enzyme plays a crucial role in the bacterial folate synthesis pathway.
- Potential Interaction with Other Enzymes : There is ongoing research into the compound's interaction with various other biological targets, which may contribute to its overall pharmacological profile .
Study on Antibacterial Efficacy
A study published in MDPI evaluated several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels .
Mechanistic Studies
Further mechanistic studies have revealed that the compound's structural features facilitate binding to the active site of dihydropteroate synthase. Molecular docking simulations suggest a high affinity for this target enzyme, supporting its potential as a therapeutic agent against bacterial infections .
Properties
IUPAC Name |
3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)16(3)10-19/h4-10,17,21H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXVNWOMDAMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














